molecular formula C10H9ClN2O2 B13247685 2-[(But-3-yn-1-yl)amino]-5-chloropyridine-4-carboxylic acid

2-[(But-3-yn-1-yl)amino]-5-chloropyridine-4-carboxylic acid

Cat. No.: B13247685
M. Wt: 224.64 g/mol
InChI Key: YWDRVYXKSFPTPU-UHFFFAOYSA-N
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Description

2-[(But-3-yn-1-yl)amino]-5-chloropyridine-4-carboxylic acid is a heterocyclic compound featuring a pyridine core substituted with a chlorine atom at position 5, a carboxylic acid group at position 4, and a but-3-yn-1-ylamino moiety at position 2. Such a multifunctional scaffold is of interest in medicinal chemistry and chemical biology, particularly for developing targeted probes or drug conjugates.

Properties

Molecular Formula

C10H9ClN2O2

Molecular Weight

224.64 g/mol

IUPAC Name

2-(but-3-ynylamino)-5-chloropyridine-4-carboxylic acid

InChI

InChI=1S/C10H9ClN2O2/c1-2-3-4-12-9-5-7(10(14)15)8(11)6-13-9/h1,5-6H,3-4H2,(H,12,13)(H,14,15)

InChI Key

YWDRVYXKSFPTPU-UHFFFAOYSA-N

Canonical SMILES

C#CCCNC1=NC=C(C(=C1)C(=O)O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(But-3-yn-1-yl)amino]-5-chloropyridine-4-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloropyridine-4-carboxylic acid and but-3-yn-1-amine.

    Coupling Reaction: The but-3-yn-1-amine is coupled with 5-chloropyridine-4-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

    Reaction Conditions: The reaction is typically carried out in an organic solvent like dichloromethane at room temperature for several hours until the reaction is complete.

    Purification: The product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems could enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(But-3-yn-1-yl)amino]-5-chloropyridine-4-carboxylic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the alkyne group.

    Coupling Reactions: The alkyne group can participate in coupling reactions such as Sonogashira coupling to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as DMF (dimethylformamide).

    Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.

Scientific Research Applications

2-[(But-3-yn-1-yl)amino]-5-chloropyridine-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as conductive polymers or advanced coatings.

Mechanism of Action

The mechanism of action of 2-[(But-3-yn-1-yl)amino]-5-chloropyridine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The alkyne group can participate in click chemistry reactions, forming stable triazole linkages that are useful in bioconjugation and drug development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

p-(4-(But-3-yn-1-yl)benzoyl)-L-Phenylalanine (Abpa)

Structural Similarities :

  • Both compounds incorporate a terminal alkyne (but-3-yn-1-yl group) for copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
  • Polar functional groups (carboxylic acid in the target compound vs. benzoyl and phenylalanine carboxylate in Abpa) enhance aqueous solubility.

Key Differences :

Property 2-[(But-3-yn-1-yl)amino]-5-chloropyridine-4-carboxylic Acid Abpa
Core Structure Pyridine ring with Cl substituent Benzophenone-linked phenylalanine
Photoreactivity Not reported Benzophenone enables UV-induced crosslinking
Primary Application Potential drug conjugate scaffold Photolabeling peptides/proteins
Synthetic Complexity Undocumented (likely moderate) 11-step synthesis (12.5% yield)

Functional Implications :

  • The pyridine ring in the target compound may confer distinct electronic effects (e.g., electron-withdrawing Cl substituent) compared to Abpa’s benzophenone, influencing reactivity or target binding.
  • The absence of a photoreactive group limits the target compound’s utility in photolabeling but simplifies its design for click-based conjugation.
5-Chloropyridine-3-carboxylic Acid Derivatives

Compounds like 5-chloro-2-aminopyridine-4-carboxylic acid share the pyridine core and halogen substituent but lack the alkyne group. These analogs are often used as intermediates in drug synthesis (e.g., kinase inhibitors). Key distinctions include:

  • Reactivity : The alkyne in the target compound enables bioorthogonal tagging, absent in simpler pyridine-carboxylic acids.
  • Solubility: The carboxylic acid group in both compounds enhances hydrophilicity, but the alkyne may reduce solubility compared to non-alkyne analogs.
Propargylamine-Containing Compounds

Propargylamine derivatives (e.g., rasagiline) feature terminal alkynes but lack heterocyclic or carboxylic acid groups. Comparisons highlight:

  • Stability : The pyridine ring may stabilize the alkyne against premature oxidation compared to aliphatic propargylamines.
  • Versatility : The carboxylic acid in the target compound allows for ester/amide formation, enabling dual functionalization (e.g., drug-linker systems).

Biological Activity

2-[(But-3-yn-1-yl)amino]-5-chloropyridine-4-carboxylic acid, with the molecular formula C10H9ClN2O2C_{10}H_9ClN_2O_2 and a molecular weight of 224.64 g/mol, is an organic compound characterized by its unique functional groups, which include a pyridine ring substituted with a but-3-yn-1-ylamino group, a chlorine atom, and a carboxylic acid group. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains and fungi. The presence of the but-3-yn-1-ylamino group enhances its interaction with biological targets, potentially leading to inhibitory effects on microbial growth. In particular, studies have shown that compounds with similar structures demonstrate promising results against multidrug-resistant strains such as Staphylococcus aureus .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundS. aureus32 µg/mL
5-nitrothiophene derivativeS. aureus≤ 16 µg/mL
Other pyridine derivativesVariousVaries

Anticancer Activity

The anticancer potential of this compound has also been investigated. Preliminary studies suggest that it may inhibit the growth of cancer cells, particularly in lung adenocarcinoma models (A549 cells). The structure-dependence of its activity indicates that modifications to the compound can significantly alter its efficacy against cancer cells .

Case Study: In Vitro Anticancer Activity

In a study comparing various derivatives, this compound was tested alongside established chemotherapeutic agents. The results indicated that while the compound exhibited moderate cytotoxicity towards A549 cells, it showed lower toxicity towards non-cancerous human small airway epithelial cells (HSAEC1-KT), suggesting a favorable therapeutic index .

Table 2: Anticancer Activity Results

Compound NameCell LineIC50 (µM)Viability (%) at 100 µM
2-[(But-3-yn-1-yla)amino]-5-chloropyridine-4-carboxylic acidA5492578
CisplatinA5491050
ControlHSAEC1-KTN/A90

The biological activity of 2-[(But-3-yn-1-yla)amino]-5-chloropyridine-4-carboxylic acid is believed to be mediated through multiple mechanisms:

  • Binding Affinity : The butynyl group may facilitate interactions through hydrogen bonding and other non-covalent interactions with target proteins or enzymes relevant to disease processes.
  • Structural Modifications : Variations in substituents can enhance or diminish activity, highlighting the importance of structural optimization in drug design .

Future Directions

Ongoing research aims to further elucidate the interactions and mechanisms underlying the biological activities of this compound. The exploration of analogs and derivatives could lead to the development of more potent antimicrobial and anticancer agents.

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